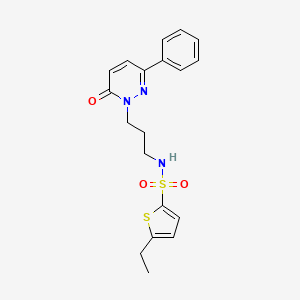

5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-2-16-9-12-19(26-16)27(24,25)20-13-6-14-22-18(23)11-10-17(21-22)15-7-4-3-5-8-15/h3-5,7-12,20H,2,6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJDWZVORTVFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized via the cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation or alkylation reaction.

Synthesis of the Thiophene Ring: The thiophene ring is synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide in the presence of a base.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base.

Final Coupling: The pyridazinone and thiophene derivatives are coupled using a suitable linker, such as a propyl chain, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various N-substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide-binding proteins. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

Medically, 5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide could be explored for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and the compound’s unique structure might offer new avenues for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The thiophene ring could also play a role in binding interactions due to its aromatic nature.

Comparison with Similar Compounds

Functional Group and Heterocycle Analysis

The compound’s key functional groups and heterocycles are compared below with analogs from the evidence:

Key Observations :

- Heterocycles: The target’s pyridazinone ring contrasts with the benzimidazole in and the simpler thiophene in . Pyridazinones are associated with anti-inflammatory and cardiotonic activities, while benzimidazoles are common in antiparasitic drugs .

- Sulfonamide vs. Thiirane : The sulfonamide group in the target enhances hydrogen-bonding capacity compared to the reactive thiirane (epoxide-like) group in , which is more suited for polymer cross-linking .

Structural Implications on Reactivity and Bioactivity

- Sulfonamide Stability : The sulfonamide group in the target is chemically stable under physiological conditions, unlike the thiirane in , which may undergo ring-opening reactions .

- Chlorinated vs. Phenyl Substituents : The dichloro-benzimidazole in suggests enhanced halogen bonding and metabolic stability compared to the target’s phenyl group, which may prioritize π-π stacking interactions .

- Positional Effects : The thiophene-2-sulfonamide in the target differs from the thiophen-3-yl group in (compound e), which could alter binding specificity in biological targets .

Biological Activity

5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to a class of pyridazinone derivatives, which are known for their diverse biological activities. The synthesis typically involves the formation of the pyridazinone ring through the reaction of hydrazine derivatives with diketones or keto acids. Subsequent alkylation steps introduce the ethyl and propyl groups to yield the final sulfonamide structure.

Synthetic Route Overview

- Formation of Pyridazinone Ring :

- Reaction of phenylhydrazine with acetylacetone under acidic conditions.

- Alkylation :

- Alkylation of the pyridazinone with appropriate alkyl halides (e.g., ethyl bromide) in the presence of bases like potassium carbonate.

- Sulfonamide Formation :

- Reaction with thiophene-2-sulfonamide to incorporate the sulfonamide functional group.

Structural Characteristics

The molecular formula of this compound is . The compound features a thiophene ring, a pyridazinone moiety, and an ethyl substituent, contributing to its unique chemical properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridazinone derivatives, including those structurally similar to this compound. For instance, compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A comparative study evaluated various pyridazinone derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 7.8 µg/mL, significantly outperforming standard antibiotics like Oxytetracycline.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Control (Oxytetracycline) | 15.6 | Gram-positive |

| Other Pyridazinones | 7.8 - 31.25 | Gram-negative |

The proposed mechanism of action for sulfonamide compounds involves inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. Additionally, the interaction of the pyridazinone moiety with various molecular targets (e.g., kinases) may modulate cellular processes relevant to disease pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results indicate that while exhibiting antibacterial properties, it maintains a favorable therapeutic index when tested against human cell lines.

Q & A

Q. What are the standard synthetic pathways for 5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or α,β-unsaturated carbonyl compounds under reflux (70–90°C) in polar aprotic solvents like DMF .

- Step 2 : Introduction of the propyl linker via nucleophilic substitution (e.g., alkylation) at the pyridazinone N1 position, requiring catalysts like K₂CO₃ and anhydrous conditions .

- Step 3 : Sulfonamide coupling between the thiophene-2-sulfonyl chloride and the amine-terminated propyl chain. This step is pH-sensitive (optimized at pH 7–8) to avoid side reactions .

- Key parameters : Reaction yields improve with controlled temperatures (50–70°C), solvent selection (e.g., acetone for solubility), and HPLC monitoring of intermediates .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridazinone (δ 6.8–7.5 ppm for aromatic protons) and sulfonamide linkage (δ 3.1–3.3 ppm for propyl CH₂) .

- Infrared (IR) Spectroscopy : Peaks at 1150 cm⁻¹ (S=O stretch) and 1650 cm⁻¹ (C=O of pyridazinone) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 416.12 (calculated for C₁₉H₂₁N₃O₃S₂) .

Q. What are the key functional groups influencing its bioactivity?

- Pyridazinone core : Essential for hydrogen bonding with enzyme active sites (e.g., carbonic anhydrases) .

- Thiophene sulfonamide : Enhances solubility and mediates sulfonamide-target interactions (e.g., dihydropteroate synthase inhibition) .

- Ethyl substituent : Modulates lipophilicity, impacting membrane permeability in antifungal assays .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

- Enzyme inhibition : Pyridazinone derivatives inhibit carbonic anhydrase IX (CA-IX) with IC₅₀ values < 100 nM, validated via fluorimetric assays . Structural analogs show competitive binding to the zinc-active site .

- Antifungal activity : Against Fusarium oxysporum, the sulfonamide group disrupts ergosterol biosynthesis (MIC = 8 µg/mL), confirmed via GC-MS analysis of sterol profiles .

- Methodological note : Use surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) for target validation .

Q. How do structural modifications (e.g., ethyl vs. chloro substituents) affect bioactivity?

- Case study : Replacing the ethyl group with chlorine (as in ’s analog) increases antifungal potency (MIC reduced from 16 µg/mL to 8 µg/mL) but decreases solubility (logP increases by 0.8) .

- SAR strategy :

- Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition but reduce metabolic stability .

- Alkyl chain elongation (e.g., propyl to butyl) improves membrane penetration but risks cytotoxicity .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

- Example : Discrepancies in IC₅₀ values for CA-IX inhibition (50–200 nM across studies) may arise from assay conditions (pH, temperature). Standardize assays using recombinant CA-IX isoforms and Tris buffer (pH 7.4) .

- Statistical tools : Apply multivariate analysis to isolate variables (e.g., solvent DMSO% in cell-based assays) impacting activity .

Q. How can the compound’s stability be optimized under physiological conditions?

- Degradation pathways : Hydrolysis of the sulfonamide bond occurs at pH < 5 or > 9. Stabilize via lyophilization or encapsulation in PLGA nanoparticles .

- Accelerated stability testing : Use HPLC-UV to monitor degradation products after 72 hours at 40°C/75% RH .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.